1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is a unique compound characterized by its spirocyclic structure and the presence of difluoromethyl groups. This compound belongs to a class of organofluorine compounds, which are known for their diverse applications in medicinal chemistry and materials science. The compound's chemical formula is , and it has a molecular weight of 177.15 g/mol. Its specific CAS number is 2386250-87-7, which allows for precise identification in chemical databases .
The compound can be synthesized through various chemical processes, which will be discussed in detail in the synthesis analysis section. Its relevance in scientific research stems from its potential applications in drug discovery and as a building block for more complex molecular structures.
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is classified as a spirocyclic compound due to its unique spiro configuration, where two rings share a single atom. This structural feature contributes to its distinctive chemical properties and reactivity.
The synthesis of 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid typically involves multi-step organic reactions that may include cyclization and functionalization processes. While specific methods for this compound are not extensively documented, related compounds suggest several potential synthetic routes.
The synthesis can be achieved via convergent strategies that utilize difluorinated intermediates, which are then subjected to specific conditions to yield the target compound. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity.
The molecular structure of 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid features:
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and organofluorine compounds:
The reactivity patterns are influenced by the spirocyclic structure, which can stabilize certain transition states or intermediates during reactions.
The mechanism of action for 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is primarily related to its interactions at the molecular level:
Research indicates that fluorinated compounds often exhibit unique pharmacokinetic properties due to their altered metabolic pathways compared to non-fluorinated analogs.
While specific physical properties for 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid are not extensively documented, general trends for similar compounds suggest:
Key chemical properties include:
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid has potential applications in:
Research into organofluorine compounds indicates their growing importance in pharmaceutical applications due to their enhanced biological activity and stability compared to their non-fluorinated counterparts .
Spirocyclic frameworks, characterized by a shared atom connecting two orthogonal rings, impart three-dimensional rigidity that enhances target binding specificity and reduces conformational entropy in bioactive molecules. The spiro[2.4]heptane system – featuring a cyclopropane ring fused to a cyclopentane – generates pronounced steric constraints that mimic bioactive conformations of acyclic chains or monocyclic systems. This scaffold’s gem-dialkyl bridgehead effectively projects functional groups into distinct spatial planes, improving selectivity for complex binding sites like enzyme allosteric pockets [5]. In drug discovery, such architectures mitigate off-target interactions while maintaining metabolic stability, as evidenced by clinical candidates incorporating analogous spiro[3.3]heptanes as cyclohexane or piperidine isosteres [6].
Strategic fluorination, particularly gem-difluorination at spiro-junctions, leverages fluorine’s high electronegativity and small atomic radius to modulate electronic properties without significant steric perturbation. The difluoromethylene (CF~2~) group serves as a carbonyl or hydroxyl bioisostere, enhancing membrane permeability and bioavailability while resisting oxidative metabolism. Incorporation at the spiro[2.4]heptane bridgehead (C1) induces electron-withdrawing effects that stabilize adjacent carboxylic acid groups (e.g., at C5), promoting salt formation and aqueous solubility. This approach has proven pivotal in optimizing pharmacokinetic profiles of therapeutics like Ivosidenib (an FDA-approved isocitrate dehydrogenase inhibitor featuring a difluorocyclobutyl moiety) [5] [6].
Early spiro[2.4]heptane applications focused on non-fluorinated analogs as synthetic intermediates. The integration of gem-difluorination emerged circa 2010–2015, driven by advances in deoxofluorinating agents (e.g., Morph-DAST) enabling efficient CF~2~ installation onto sterically congested spirocyclic ketones [6]. Patent analyses reveal escalating interest since 2017, with spiro[2.4]heptane-5-carboxylic acid derivatives appearing in oncology and immunology contexts. For example, WO2015010297A1 claims inhibitors of mutant isocitrate dehydrogenase incorporating gem-difluorospiro fragments [5], while WO2020127685A1 describes interleukin-17 modulators using similar cores [9]. This evolution underscores the scaffold’s versatility in addressing diverse target classes.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1